molecular formula C11H15NO4S B3433702 Ethyl 3-benzenesulfonamidopropanoate CAS No. 51786-12-0

Ethyl 3-benzenesulfonamidopropanoate

Cat. No.: B3433702
CAS No.: 51786-12-0
M. Wt: 257.31 g/mol
InChI Key: ZKUQMYDPWHJKFL-UHFFFAOYSA-N
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Description

Ethyl 3-benzenesulfonamidopropanoate is an organic compound with the molecular formula C₁₁H₁₅NO₄S and a molecular weight of 257.31 g/mol . It is characterized by the presence of a benzenesulfonamide group attached to a propanoate ester. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-benzenesulfonamidopropanoate can be synthesized through a multi-step process involving the reaction of benzenesulfonyl chloride with ethyl 3-aminopropanoate under basic conditions . The reaction typically involves the use of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-benzenesulfonamidopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, alcohols, triethylamine, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Amides, esters.

Scientific Research Applications

Ethyl 3-benzenesulfonamidopropanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 3-benzenesulfonamidopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active sulfonamide moiety, which then exerts its biological effects .

Comparison with Similar Compounds

Ethyl 3-benzenesulfonamidopropanoate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their physical properties and reactivity due to variations in the ester group. This compound is unique in its balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications.

Properties

IUPAC Name

ethyl 3-(benzenesulfonamido)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-2-16-11(13)8-9-12-17(14,15)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUQMYDPWHJKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264196
Record name β-Alanine, N-(phenylsulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51786-12-0
Record name β-Alanine, N-(phenylsulfonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51786-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Alanine, N-(phenylsulfonyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of benzenesulfonyl chloride (500 mg, 2.83 mmol) in pyridine (10 mL) is added 3-amino-propionic acid ethyl ester (672 mg, 8.49 mmol) and the mixture is stirred at room temperature for 18 hours. The mixture is poured into ethyl acetate and is washed with aqueous 1M HCl and brine. The organic phase is dried over magnesium sulfate and the solvent is removed under reduced pressure. The residue is purified by column chromatography using a gradient of 10-50% heptane/EtOAc to afford 3-benzenesulfonylaminopropionic acid ethyl ester. MS 258.3 (M+1); 1H-NMR (400 MHz, CDCl3); δ ppm 1.24 (t, 3H), 2.53 (t, 2H), 3.21 (q, 2H), 5.22 (m, 1H), 7.51-7.61 (m, 3H), 7.87 (d, J=7.20Hz, 2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
672 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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